molecular formula C28H24O4 B1217392 Calix(4)arene CAS No. 74568-07-3

Calix(4)arene

Cat. No. B1217392
CAS RN: 74568-07-3
M. Wt: 424.5 g/mol
InChI Key: YPNHVQZZPXPQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calix[4]arene, a molecule recognized for its unique structural framework, embodies a versatile platform in supramolecular chemistry. Its architecture, featuring a bowl-shaped configuration, has propelled its utilization across a diverse range of chemical applications. The molecule's distinct topology facilitates the construction of intricate coordination cages and metal-organic frameworks, particularly emphasizing its role in synthesizing covalent organic frameworks (COFs). The synthesis challenges associated with calix[4]arene, primarily due to its conformational flexibility, have been addressed by strategic modifications, enabling the creation of periodic 2D extended organic networks. This adaptability underscores calix[4]arene's significance in developing materials with tailored properties for specific applications, such as charge-selective dye removal (Garai et al., 2021).

Synthesis Analysis

The synthesis of calix[4]arene derivatives incorporates innovative strategies to overcome the inherent conformational flexibility of the molecule. Approaches such as dynamic imine bond formation and specific linker incorporation have proven effective in crafting COFs with distinct interpenetrated and non-interpenetrated frameworks. This versatility in synthesis protocols highlights the molecule's potential in the precise engineering of materials for environmental and analytical applications, showcasing its ability to selectively remove cationic dyes irrespective of their molecular size (Garai et al., 2021).

Molecular Structure Analysis

Calix[4]arene's cone-shaped molecular structure plays a pivotal role in the formation of COFs, facilitating the unique interpenetration of 2D layers. This structural characteristic is instrumental in generating materials with high negative surface charge, derived from calixarene units, which are tailored for specific charge-selective applications. The molecular structure of calix[4]arene, with its distinct conformational properties, underscores its utility in crafting materials with enhanced selectivity and performance in environmental remediation (Garai et al., 2021).

Chemical Reactions and Properties

The chemical versatility of calix[4]arene is exemplified by its ability to form dynamic imine bonds, enabling the synthesis of COFs with varying degrees of interpenetration. This reactivity is central to the molecule's application in creating frameworks that exhibit exceptional selectivity for cationic dyes. The inherent flexibility in calix[4]arene's chemical reactivity paves the way for the development of materials with tailored functionalities for charge-selective separation processes (Garai et al., 2021).

Physical Properties Analysis

The physical properties of calix[4]arene-derived COFs, such as their unique 2D layered structures, are crucial for their high performance in selective dye removal. The ability of these COFs to undergo selective formation of interpenetrated and non-interpenetrated frameworks significantly influences their physical characteristics, enabling the design of materials with specific surface charges and structural configurations for enhanced environmental applications (Garai et al., 2021).

Chemical Properties Analysis

The chemical properties of calix[4]arene, particularly its ability to undergo dynamic bond formation and its conformational flexibility, are key factors in its utility for synthesizing materials with specific chemical functionalities. These properties are exploited in the selective removal of cationic dyes, showcasing the molecule's potential in crafting materials for charge-selective environmental remediation. The adaptability in chemical properties further highlights calix[4]arene's role in the development of versatile materials for a broad spectrum of applications (Garai et al., 2021).

Scientific Research Applications

Rational Synthesis for All-Homocalixarenes

Calixarenes, including Calix(4)arene, are valuable in molecular design and serve as ligands. They are popular due to efficient preparation methods and have applications in macrocycle uses. The fitting geometry, ring size, and conformational mobility are crucial in their applications. Modifications of Calix(4)arene cores have led to advancements in homocalixarenes, which have extended linkers between aromatic rings, allowing for tuning of cavity size and symmetry (Predeus et al., 2013).

Fluorescent Calixarenes

Calix(4)arene has been conjugated with various fluorogenic groups, leading to the development of smart fluorescent probes. These probes are used in molecular sensors, bioimaging, drug and gene delivery, self-assembly, and as smart materials. Their preorganized cavities and ion-binding sites make them suitable for sensing applications and the development of nonlinear optical materials (Kumar et al., 2019).

Coordination Chemistry and Applications

Calix(4)arene derivatives, especially those functionalized at the lower rim, are significant in coordination chemistry. Their metal complexes have applications in fluorescence, catalysis, electrochemical sensing, extraction, and biological applications (Creaven et al., 2009).

Bis-Calix[4]arene-Supported Clusters

Bis-Calix[4]arene, a derivative of Calix(4)arene, forms clusters that mirror metal ion binding preferences of Calix(4)arene. These clusters have shown remarkable expansion and changes in magnetic properties, indicating potential applications in magnetic materials and catalysis (Coletta et al., 2016).

Wide-Rim and Outer-Face Functionalizations

Calix(4)arene compounds with organic functional groups, especially those with potential soft or hard donors and halides or organometallic fragments, have applications in various structural systems. Their functionalization is pivotal for use in target applications (Harvey, 2002).

Synthesis and Sensor Applications

Calix(4)arene derivatives like pyridyl-appended calix[4]arene have been synthesized for use in colorimetric sensors, especially for metal ions like Fe3+. Their ability to bind selectively to certain ions makes them valuable in environmental monitoring and analytical chemistry (Zhan et al., 2012).

Heavy Metal Ion Sorption

Silica gel-immobilized calix[4]arenes demonstrate efficiency in sorption of heavy metal ions like Pb(2+), Cd(2+), and Hg(2+), indicating their potential use in water purification and environmental cleanup (Wang et al., 2009).

Safety And Hazards

Calix(4)arene causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Calix(4)arene is an attractive host for molecular recognition due to its accessibility through the hollow cavity and shallow bowl shape . Designing a flexible molecule to recognize nano to large biomolecules is a challenging goal in host-guest chemistry . This suggests that future research could focus on designing flexible calix(4)arene molecules for various applications in supramolecular chemistry.

properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNHVQZZPXPQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340197
Record name Calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calix[4]arene

CAS RN

74568-07-3
Record name 25,26,27,28-Tetrahydroxycalix[4]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74568-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calix[4]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of the tetraketone containing pendant discotic moieties (0.01 mole) prepared in the manner of I) above, 1,3-bis(4-phenylethynylphenyl)-2-propanone (0.021 mole), 2-propanol (200 milliliters) and toluene (133 milliliters), are added to a 1 liter four neck Morton flask. The reactor is additionally outfitted with a chilled (2° C.) condenser, a thermometer with thermostatically controlled heating mantle, a Claisen adaptor with addition funnel and nitrogen sparge tube, and a glass stirring shaft with a turbine-type polytetrafluoroethylene stirrer which is coupled to a variable speed motor to provide mechanical stirring. The addition funnel is charged under a dry nitrogen atmosphere with 1M tetrabutylammonium hydroxide in methanol (0.53 milliliter) diluted into 2-propanol (10.5 milliliters). Stirring, sparging with nitrogen (0.3 liter per minute) and heating commences, and once the stirred slurry reaches 80° C., the sparge tube is removed and replaced with an overhead inlet for the nitrogen. Dropwise addition of the solution in the addition funnel to the refluxing stirred slurry commences and is completed over the next 20 minutes, during which time, the yellow slurry is transformed to a deep red solution. HPLC analysis is employed to determine conversion of the reactants, concurrent with optimum formation of the desired double Aldol condensation product and minimum coproduct formation. At the completion of the reaction, heating ceases, the heating mantle is removed from the reactor, additional 2-propanol (180 milliliters) is added to the reactor and the reaction mixture is cooled using a cooling fan on the reactor exterior. Once the stirred slurry cools to 30° C., the product is recovered via filtration through a coarse fritted glass funnel. The crystalline product on the funnel is washed with 2-propanol until a visually clear filtrate is obtained. Drying in a vacuum oven at 60° C. provides a 90 percent isolated yield of the A4B2M2 monomer as a purple colored crystalline powder. HPLC analysis demonstrates the presence of greater than 95 area percent of the desired monomer product:
Quantity
0.021 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
desired monomer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calix(4)arene
Reactant of Route 2
Calix(4)arene
Reactant of Route 3
Calix(4)arene
Reactant of Route 4
Calix(4)arene
Reactant of Route 5
Calix(4)arene
Reactant of Route 6
Calix(4)arene

Citations

For This Compound
39,000
Citations
S Sameni, C Jeunesse, D Matt… - Chemical Society …, 2009 - pubs.rsc.org
Generic calix[4]arenes became readily accessible in the late 70s. With their potential eight anchoring points, their utility for the production of sophisticated, highly functionalised …
Number of citations: 78 pubs.rsc.org
CD Gutsche, JA Levine - Journal of the American Chemical …, 1982 - ACS Publications
The calixarenes1 when in the “cone” conformation, are members of a small group of organic compounds that are basketlike in shape and possess the potential for forming guest-host …
Number of citations: 329 pubs.acs.org
A Casnati, A Pochini, R Ungaro… - Journal of the …, 1995 - ACS Publications
The present work had its beginning with the studies of Ungaro and co-workers1 involving the use of calixarenes2 as building blocks or molecular platforms for the construction of metal …
Number of citations: 737 pubs.acs.org
BS Creaven, DF Donlon, J McGinley - Coordination Chemistry Reviews, 2009 - Elsevier
This article presents a systematic review of the coordination chemistry of calix[4]arenes, which have been functionalised at the lower rim and are in the cone conformation. Particular …
Number of citations: 269 www.sciencedirect.com
PK Lo, MS Wong - Sensors, 2008 - mdpi.com
Recent advances in the area of recognition and sensing have shown that artificial receptors derived from extended calix[4]arenes bearing multiple π-conjugated fluorophoric or …
Number of citations: 65 www.mdpi.com
ZT Li, GZ Ji, CX Zhao, SD Yuan, H Ding… - The Journal of …, 1999 - ACS Publications
A novel class of preorganized U-shape calix[4]arene clefts, dicationic salts 3a,c,e·2Cl, 3b·2PF 6 , and 3f·2Br, consisting of one cone calix[4]arene and two bipyridine residues being …
Number of citations: 141 pubs.acs.org
S Sanz, RD McIntosh, CM Beavers, SJ Teat… - Chemical …, 2012 - pubs.rsc.org
A series of calix[4]arene-supported LnIII6 clusters have been synthesised under facile bench top conditions. The magnetic and structural properties of these clusters are reported, the …
Number of citations: 73 pubs.rsc.org
JL Sessler, SK Kim, DE Gross, CH Lee… - Journal of the …, 2008 - ACS Publications
An ion-pair receptor, 1, containing both cation- and anion-recognizing sites, has been synthesized and characterized. Single-crystal X-ray diffraction structural studies and 1 H NMR …
Number of citations: 168 pubs.acs.org
V Sidorov, FW Kotch, G Abdrakhmanova… - Journal of the …, 2002 - ACS Publications
The ion transport activity of calix[4]arene tetrabutylamide 1,3-alt 2 was studied in liposomes, planar lipid bilayers, and HEK-293 cells. These experiments, when considered together with …
Number of citations: 227 pubs.acs.org
SR Dubberley, A Friedrich, DA Willman… - … A European Journal, 2003 - Wiley Online Library
New mononuclear titanium and zirconium imido complexes [M(NR)(R′ 2 calix)] [M=Ti, R′=Me, R=tBu (1), R=2,6‐C 6 H 3 Me 2 (2), R=2,6‐C 6 H 3 iPr 2 (3), R=2,4,6‐C 6 H 2 Me 3 (4); …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.